molecular formula C14H27NO7 B611207 t-Boc-N-amido-PEG3-acid CAS No. 1347750-75-7

t-Boc-N-amido-PEG3-acid

Cat. No. B611207
M. Wt: 321.37
InChI Key: PFAQEUVPPBOTTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

T-Boc-N-amido-PEG3-acid is a PEG derivative containing a terminal carboxylic acid and Boc-protected amino group . The hydrophilic PEG spacer increases solubility in aqueous media .


Synthesis Analysis

The terminal carboxylic acid of t-Boc-N-amido-PEG3-acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond . The Boc group can be deprotected under mild acidic conditions to form the free amine .


Molecular Structure Analysis

The molecular formula of t-Boc-N-amido-PEG3-acid is C14H27NO7 . The IUPAC name is 3-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoic acid . The molecular weight is 321.37 g/mol .


Chemical Reactions Analysis

The terminal carboxylic acid of t-Boc-N-amido-PEG3-acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond . The Boc group can be deprotected under mild acidic conditions to form the free amine .


Physical And Chemical Properties Analysis

T-Boc-N-amido-PEG3-acid has a molecular weight of 321.37 g/mol . It has 2 hydrogen bond donor counts and 7 hydrogen bond acceptor counts . The compound has a rotatable bond count of 14 . The exact mass and monoisotopic mass are 321.17875220 g/mol .

Scientific Research Applications

  • Bioconjugation

    • t-Boc-N-amido-PEG3-acid is often used in the field of bioconjugation . It’s a PEG linker with an amino group and Boc-protected amino . The hydrophilic PEG spacer increases solubility in aqueous media .
    • The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The Boc group can be deprotected under mild acidic conditions to free the amine .
    • This makes it useful for linking biomolecules together in a way that maintains their solubility and biological activity .
  • Peptide Synthesis

    • t-Boc-N-amido-PEG3-acid is also used in peptide synthesis . The PEG spacer allows the introduction of a long, hydrophilic spacer onto either end of a peptide chain or on an amino acid side chain .
    • The flexible dPEG spacer conjugates to peptides using conventional peptide synthesis chemistry .
  • Antibody-Drug Conjugates and PROTACs

    • Another application of t-Boc-N-amido-PEG3-acid is in the synthesis of antibody-drug conjugates or proteolysis-targeting chimeras (PROTACs) for targeted protein degradation .
  • Medical Research

    • t-Boc-N-amido-PEG3-acid can be used in various aspects of medical research . The hydrophilic PEG spacer increases solubility in aqueous media, which is beneficial in many medical research applications .
  • Drug Release

    • This compound can also be used in drug release studies . The PEG spacer can be used to attach a drug molecule, and the resulting conjugate can be used to study the release of the drug in different conditions .
  • Nanotechnology and New Materials Research

    • t-Boc-N-amido-PEG3-acid can be used in the field of nanotechnology and new materials research . It can be used to modify the surface of nanoparticles or to create new materials with specific properties .
  • Cell Culture

    • In cell culture, t-Boc-N-amido-PEG3-acid can be used to modify the surface of culture dishes to control cell adhesion and proliferation .
  • Ligand and Polypeptide Synthesis

    • t-Boc-N-amido-PEG3-acid can be used in the synthesis of ligands and polypeptides . The PEG spacer can be used to introduce a long, hydrophilic spacer into a ligand or polypeptide .
  • Graft Polymer Compounds

    • This compound can be used in the synthesis of graft polymer compounds . The PEG spacer can be used to attach different polymer chains together .
  • Functional Coatings

    • t-Boc-N-amido-PEG3-acid can be used to create functional coatings . The PEG spacer can be used to attach functional groups to a surface .
  • Synthesis of Small Molecules

    • t-Boc-N-amido-PEG3-acid can be used as a building block for the synthesis of small molecules . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .
  • Conjugates of Small Molecules and/or Biomolecules

    • This compound can also be used for the synthesis of conjugates of small molecules and/or biomolecules . The Boc group can be deprotected under mild acidic conditions to form the free amine .
  • Chemical Biology and Medicinal Chemistry

    • t-Boc-N-amido-PEG3-acid can be used in the field of chemical biology and medicinal chemistry . It can be used to create tool compounds that require ligation .
  • Polyethylene Glycol-Modified Functional Coatings

    • This compound can be used to create polyethylene glycol-modified functional coatings . The PEG spacer can be used to attach functional groups to a surface .
  • Graft Polymer Compounds

    • t-Boc-N-amido-PEG3-acid can be used in the synthesis of graft polymer compounds . The PEG spacer can be used to attach different polymer chains together .
  • Ligand and Polypeptide Synthesis

    • t-Boc-N-amido-PEG3-acid can be used in the synthesis of ligands and polypeptides . The PEG spacer can be used to introduce a long, hydrophilic spacer into a ligand or polypeptide .

properties

IUPAC Name

3-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO7/c1-14(2,3)22-13(18)15-5-7-20-9-11-21-10-8-19-6-4-12(16)17/h4-11H2,1-3H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFAQEUVPPBOTTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

t-Boc-N-amido-PEG3-acid

CAS RN

1347750-75-7
Record name t-Boc-N-amido-PEG3-acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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